Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate
Description
Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core (ethyl 4-aminobenzoate) modified at the 4-amino position by a thioxomethyl group linked to a 4-pyrimidin-2-ylpiperazine moiety. This structure combines a heterocyclic piperazine ring with a pyrimidine substituent, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(4-pyrimidin-2-ylpiperazine-1-carbothioyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-2-25-16(24)14-4-6-15(7-5-14)21-18(26)23-12-10-22(11-13-23)17-19-8-3-9-20-17/h3-9H,2,10-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAWKQGWOQDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-pyrimidin-2-ylpiperazine: This intermediate can be synthesized by reacting pyrimidine with piperazine under controlled conditions.
Formation of the thioxomethyl group: This involves the reaction of the 4-pyrimidin-2-ylpiperazine with a suitable thioxomethylating agent.
Coupling with ethyl 4-aminobenzoate: The final step involves coupling the thioxomethylated intermediate with ethyl 4-aminobenzoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioxomethyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
(i) Ethyl 4-[(Ethylcarbamothioyl)amino]benzoate ()
- Structure : Substituted with an ethylcarbamothioyl (-NH-C(=S)-NHEt) group.
- Key Differences : Lacks the piperazine and pyrimidine heterocycles present in the target compound. The ethyl group is smaller and less polar, likely reducing solubility in aqueous media compared to the target’s piperazinyl-pyrimidine moiety.
- Implications : Simpler structure may limit binding specificity in biological systems compared to the target compound’s heterocyclic features .
(ii) Ethyl 4-({[(4-Oxo-6-propyl-1,4-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate ()
- Structure : Contains a 4-oxo-6-propylpyrimidine-2-ylsulfanylacetyl group.
- Key Differences : The pyrimidine ring here is substituted with a propyl group and a keto oxygen, contrasting with the target’s unsubstituted pyrimidin-2-ylpiperazine. The thioether (-S-) linkage differs from the thio-urea (-NH-C(=S)-) in the target.
- Implications : The keto group may enhance hydrogen-bonding capacity, while the propyl chain introduces hydrophobicity. These features could alter solubility and reactivity relative to the target compound .
(iv) Ethyl 4-(2-Amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate ()
- Structure: Piperazine ring is directly attached to a 2-amino-6-chloropyrimidine group.
- Key Differences: While both compounds include pyrimidine and piperazine, the target compound links these via a thioxomethylamino bridge, whereas this analog connects pyrimidine directly to piperazine. The chloro substituent may confer electrophilic reactivity.
- Implications : The absence of a thio-urea bridge in this compound could reduce metal-binding capacity compared to the target .
(v) Ethyl 4-(Dimethylamino)benzoate ()
- Structure: Substituted with a dimethylamino (-NMe2) group.
- Key Differences : Lacks sulfur-containing functional groups and heterocycles.
- Implications: Demonstrated higher reactivity in resin polymerization compared to methacrylate-based amines, suggesting that amino substituents on the benzoate core significantly influence chemical reactivity .
Data Table: Comparative Analysis
Research Findings and Implications
- However, this may vary with pH, as piperazine is a weak base.
- Biological Interactions : The thio-urea bridge in the target compound could enable interactions with metal ions or biological targets, a feature absent in compounds with simple thioethers or alkyl chains .
- Synthetic Applications: highlights that dimethylamino-substituted benzoates exhibit superior reactivity in resin systems, suggesting that the target compound’s amino-thioxomethyl group may also influence reaction kinetics in polymer chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
